Mnk1/2-IN-5
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Overview
Description
Mnk1/2-IN-5 is a small-molecule inhibitor targeting mitogen-activated protein kinase-interacting kinases 1 and 2 (MNK1 and MNK2). These kinases play a crucial role in regulating cellular mRNA translation by controlling the phosphorylation of the eukaryotic translation initiation factor 4E (eIF4E). This process is significant in tumor initiation, development, and metastasis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Mnk1/2-IN-5 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The synthetic route typically includes the formation of key intermediates through reactions such as nucleophilic substitution, condensation, and cyclization. The final product is obtained through purification processes like recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and reaction time. Industrial methods also incorporate advanced purification techniques to ensure the compound meets pharmaceutical-grade standards .
Chemical Reactions Analysis
Types of Reactions
Mnk1/2-IN-5 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce various substituted analogs of this compound .
Scientific Research Applications
Mnk1/2-IN-5 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of MNK1 and MNK2 in cellular processes.
Biology: Helps in understanding the molecular mechanisms of mRNA translation and its regulation.
Medicine: Investigated for its potential therapeutic effects in treating various cancers, including melanoma and breast cancer.
Industry: Utilized in the development of new drugs targeting MNK1 and MNK2 .
Mechanism of Action
Mnk1/2-IN-5 exerts its effects by inhibiting the activity of MNK1 and MNK2. These kinases phosphorylate eIF4E, which is a key factor in the initiation of mRNA translation. By inhibiting MNK1 and MNK2, this compound reduces the phosphorylation of eIF4E, thereby decreasing the translation of oncogenic mRNAs. This leads to the suppression of tumor growth and metastasis .
Comparison with Similar Compounds
Similar Compounds
eFT508: Another MNK1/2 inhibitor with similar mechanisms of action.
VNLG-152: A compound that degrades MNK1/2 and induces apoptosis in cancer cells.
SEL201: An MNK1/2 inhibitor that has shown efficacy in reducing oncogenicity and metastasis in melanoma .
Uniqueness
Mnk1/2-IN-5 is unique due to its high selectivity and potency in inhibiting MNK1 and MNK2. It has demonstrated significant anti-proliferative activity in various cancer cell lines and has shown promise in preclinical studies for its potential therapeutic applications .
Properties
CAS No. |
1426928-20-2 |
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Molecular Formula |
C17H16N4O2 |
Molecular Weight |
308.33 g/mol |
IUPAC Name |
(2R)-2-[3-(1-benzofuran-2-yl)imidazo[1,2-b]pyridazin-6-yl]oxypropan-1-amine |
InChI |
InChI=1S/C17H16N4O2/c1-11(9-18)22-17-7-6-16-19-10-13(21(16)20-17)15-8-12-4-2-3-5-14(12)23-15/h2-8,10-11H,9,18H2,1H3/t11-/m1/s1 |
InChI Key |
CMDIADSAZCFCCT-LLVKDONJSA-N |
Isomeric SMILES |
C[C@H](CN)OC1=NN2C(=NC=C2C3=CC4=CC=CC=C4O3)C=C1 |
Canonical SMILES |
CC(CN)OC1=NN2C(=NC=C2C3=CC4=CC=CC=C4O3)C=C1 |
Origin of Product |
United States |
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